5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
Overview
Description
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is a complex organic compound that features a piperazine ring, an isochromene moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile typically involves multiple steps, starting with the preparation of the isochromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperazine ring may interact with neurotransmitter receptors, while the isochromene moiety could modulate enzyme activity . Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
- 5-(methyloxy)-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
- 5-(methyloxy)-1-(piperidin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
Uniqueness
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile |
InChI |
InChI=1S/C16H21N3O2/c1-20-16-12(10-17)2-3-13-14(16)4-9-21-15(13)11-19-7-5-18-6-8-19/h2-3,15,18H,4-9,11H2,1H3 |
InChI Key |
AHJKNXFDYLVSEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCOC2CN3CCNCC3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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